Methyl 4-guanidinobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

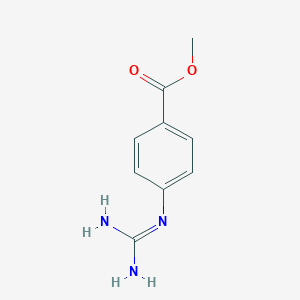

Methyl 4-[(diaminomethylidene)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester and a guanidine group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(diaminomethylidene)amino]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-aminobenzoic acid with methyl salicylate to form methyl 4-aminobenzoate. This intermediate is then reacted with guanidine to introduce the diaminomethylidene group .

Industrial Production Methods

Industrial production of Methyl 4-[(diaminomethylidene)amino]benzoate typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(diaminomethylidene)amino]benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amine derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(diaminomethylidene)amino]benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

The mechanism of action of Methyl 4-[(diaminomethylidene)amino]benzoate involves its interaction with specific molecular targets. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzoate ester moiety may also contribute to the compound’s overall activity by facilitating its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-aminobenzoate: A precursor in the synthesis of Methyl 4-[(diaminomethylidene)amino]benzoate.

Ethyl 4-aminobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.

Uniqueness

Methyl 4-[(diaminomethylidene)amino]benzoate is unique due to the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule in medicinal chemistry and drug design .

Biological Activity

Methyl 4-guanidinobenzoate, a guanidine derivative, has garnered attention in various biological and medicinal research fields due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in different biological systems, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a guanidine group attached to a benzoate moiety. This structure enables the compound to engage in hydrogen bonding and ionic interactions with various biological targets, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including serine proteases and enteropeptidase. For instance, derivatives of this compound have shown promising inhibitory effects on enteropeptidase, which is essential for protein digestion .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which may be useful in developing new antimicrobial agents.

- Anticancer Potential : Some studies suggest that the compound could possess anticancer properties, although further research is required to establish its efficacy and mechanism of action in cancer cells.

In Vitro Studies

- Enzyme Inhibition : A study evaluated the inhibitory effects of this compound derivatives on glutathione-related enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST). The results indicated that certain derivatives exhibited significant inhibition, suggesting potential applications in oxidative stress-related conditions .

- Serine Protease Interaction : Another investigation focused on the interaction between this compound and tissue-type plasminogen activator (TPA). The compound was found to effectively titrate TPA under specific conditions, highlighting its role as a potential tool in thrombolytic therapy .

Case Studies

- Weight Management : A novel derivative of this compound was tested in diet-induced obese (DIO) mice. The results showed a significant reduction in body weight and increased fecal protein output, indicating its potential as a weight management agent through enteropeptidase inhibition .

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of this compound against various pathogens. The findings demonstrated that the compound exhibited significant antibacterial activity, warranting further exploration for clinical applications in treating infections.

Data Tables

Properties

IUPAC Name |

methyl 4-(diaminomethylideneamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-14-8(13)6-2-4-7(5-3-6)12-9(10)11/h2-5H,1H3,(H4,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUVBGMYHJEDJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559217 |

Source

|

| Record name | Methyl 4-[(diaminomethylidene)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122228-09-5 |

Source

|

| Record name | Methyl 4-[(diaminomethylidene)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.